molecular formula C15H12Cl2N2O3 B3608956 4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide

4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide

Cat. No. B3608956
M. Wt: 339.2 g/mol
InChI Key: QGUOELOVXIPBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, Dichloroacetanilide, and is commonly used as a research tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide in lab experiments include its ability to inhibit the activity of enzymes involved in the inflammatory response and its potential use in the treatment of inflammatory diseases. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of 4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand how it works.
2. Exploration of the potential use of this compound in the treatment of other inflammatory diseases.
3. Development of new formulations of this compound to improve its solubility and reduce its potential toxicity.
4. Investigation of the potential use of this compound in combination with other anti-inflammatory agents to enhance its effectiveness.

Scientific Research Applications

The compound 4-(acetylamino)-N-(3,5-dichloro-4-hydroxyphenyl)benzamide has been widely used in scientific research for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-acetamido-N-(3,5-dichloro-4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-8(20)18-10-4-2-9(3-5-10)15(22)19-11-6-12(16)14(21)13(17)7-11/h2-7,21H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUOELOVXIPBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.